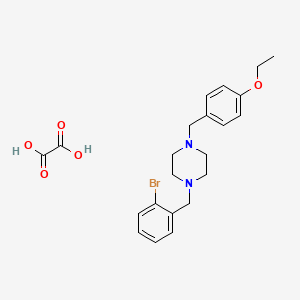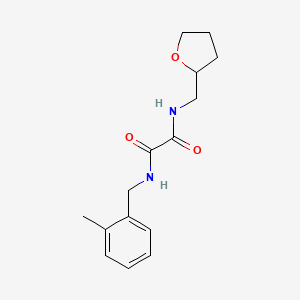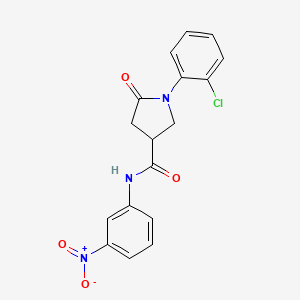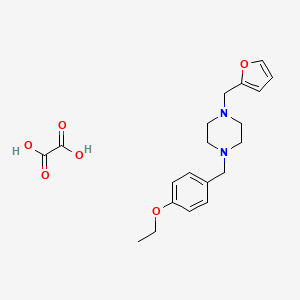
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex reactions under controlled conditions. For example, a related compound was synthesized through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the intricate steps and conditions necessary for the formation of such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this category is determined using techniques such as X-ray single crystal diffraction, which provides detailed information on the arrangement of atoms and the molecular geometry. For instance, crystallographic analysis of a similar compound revealed a triclinic space group with specific crystallographic parameters, highlighting the detailed structural information that can be obtained (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. For example, the synthesis process often involves reactions with chloro compounds and amino groups, demonstrating the compounds' ability to participate in complex chemical transformations (Huang Ming-zhi et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray diffraction analysis provides insights into the crystalline structure, which is essential for determining the compound's physical characteristics and stability (Huang Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are defined by the compound's molecular structure. The presence of specific functional groups, such as the 1,3-dioxo group, plays a significant role in the compound's chemical behavior, influencing its potential applications and interactions with biological systems (Huang Ming-zhi et al., 2005).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)16-10-8-15(9-11-16)12-22-19(24)14(3)23-20(25)17-6-4-5-7-18(17)21(23)26/h4-11,13-14H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZRVKAQXITYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![1,3,3-trimethyl-6-[(3-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4013934.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)




![3-allyl-2-{[3-hydroxy-1-(1-piperidinylcarbonyl)propyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4013986.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4013989.png)
![11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)


![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4014025.png)